molecular formula C22H13Cl2N3O3 B10912622 2-(2,5-dichlorophenyl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

2-(2,5-dichlorophenyl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

Cat. No.: B10912622
M. Wt: 438.3 g/mol
InChI Key: ZZTDCIIRPGOJRR-VOGNUWCJSA-N
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Description

N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a heterocyclic aromatic organic compound, and is substituted with dichlorophenyl and nitrophenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions, while the nitrophenyl group is often added through nitration reactions. The final step involves the formation of the imine linkage (propenylidene amine) through a condensation reaction between the benzoxazole derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts and specific reaction conditions to minimize by-products and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoxazole derivatives, while reduction can produce aminobenzoxazole derivatives.

Scientific Research Applications

N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the nitrophenyl group may participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the benzoxazole core can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE is unique due to its combination of a benzoxazole core with dichlorophenyl and nitrophenyl substituents. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H13Cl2N3O3

Molecular Weight

438.3 g/mol

IUPAC Name

(E)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(4-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C22H13Cl2N3O3/c23-15-5-9-19(24)18(12-15)22-26-20-13-16(6-10-21(20)30-22)25-11-1-2-14-3-7-17(8-4-14)27(28)29/h1-13H/b2-1+,25-11?

InChI Key

ZZTDCIIRPGOJRR-VOGNUWCJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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